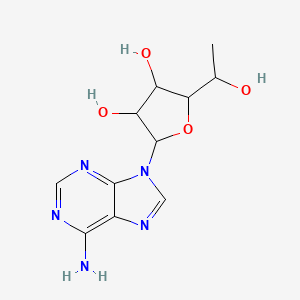

5'(R)-C-Methyladenosine

Description

Academic Context of Nucleoside Modifications in Molecular Biology

Nucleoside modifications are chemical alterations to the standard nucleosides (adenosine, guanosine (B1672433), cytidine, and uridine (B1682114) in RNA; deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine (B127349) in DNA). mdpi.comalliedacademies.org These modifications are not merely decorative; they are integral to the function and regulation of nucleic acids. In the realm of molecular biology, these modifications are recognized as key players in a multitude of biological processes. For instance, they can influence the structure, stability, and function of RNA molecules, thereby affecting gene expression and protein synthesis. mdpi.comoup.com

The epigenetic landscape of a cell is significantly shaped by nucleotide modifications, such as the methylation of cytosine, which can silence genes and play a crucial role in regulating gene expression. alliedacademies.org These modifications can be heritable, passing epigenetic information from one generation to the next, which underscores their importance in genetics and biology. alliedacademies.org The study of these modifications provides a deeper understanding of the intricate mechanisms that govern life at the molecular level.

Overview of Synthesized Adenosine (B11128) Analogues and Their Research Significance

Adenosine, a purine (B94841) nucleoside, is a ubiquitous molecule with diverse physiological roles. royalsocietypublishing.orgresearchgate.net It is a component of adenosine triphosphate (ATP), the primary energy currency of the cell, and a key signaling molecule that interacts with specific G protein-coupled receptors known as adenosine receptors (A1, A2A, A2B, and A3). royalsocietypublishing.orgresearchgate.netnih.gov Given its central role, the synthesis of adenosine analogues has become a major focus of research. researchgate.netnih.gov

These synthetic analogues, which feature modifications to the ribose sugar or the adenine (B156593) base, are invaluable tools for several reasons:

Probing Biological Processes: They allow researchers to dissect the molecular interactions of adenosine with its receptors and enzymes. rsc.orgontosight.ai

Therapeutic Potential: Many adenosine analogues exhibit potent biological activities and are being investigated as potential treatments for a range of conditions, including cancer, viral infections, and inflammatory diseases. nih.govmedchemexpress.comontosight.ai

Understanding Structure-Activity Relationships: By systematically modifying the adenosine structure, scientists can determine which chemical features are essential for biological activity. royalsocietypublishing.org

The development of novel synthetic methodologies has enabled the creation of a vast library of adenosine derivatives, each with unique properties and potential applications. nih.govacs.org

Foundational Studies on C-Modified Nucleosides

A significant area of nucleoside research has focused on "C-nucleosides," where the bond between the sugar and the base is a carbon-carbon bond instead of the typical carbon-nitrogen bond. This structural change often imparts greater chemical stability. acs.org Modifications at various positions of the ribose ring, particularly the 1', 2', 3', and 4' positions, have been extensively explored. acs.org

Among these, C-modified nucleosides, where a carbon-containing group is introduced, have proven to be particularly interesting. For example, the introduction of a methyl group at the 5'-carbon of the ribose sugar has been a strategy to create novel nucleoside analogues with altered biological properties. nih.gov Molecular docking studies have suggested that a 5'-methyl group can be accommodated within the active sites of certain viral polymerases. nih.gov

One such compound is 5'(R)-C-Methyladenosine , a purine nucleoside analogue. medchemexpress.com This specific stereoisomer, with the methyl group in the (R) configuration at the 5'-position, has been the subject of research to understand how this modification influences its interaction with biological targets. Studies on related 5'-C-methylated nucleoside prodrugs have shown that the stereochemistry at the 5'-carbon can significantly impact biological activity, with the 5'(R)-C-methyl prodrugs sometimes displaying different potency compared to their 5'(S)-C-methyl counterparts. nih.gov However, the introduction of a 5'-C-methyl group can also lead to less favorable interactions with the kinases responsible for converting the nucleoside into its active triphosphate form. nih.gov

The synthesis and biological evaluation of C-modified nucleosides like this compound continue to be an active area of research, providing valuable insights into enzyme-substrate interactions and paving the way for the development of new therapeutic agents. acs.orgacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

57237-22-6 |

|---|---|

Molecular Formula |

C11H15N5O4 |

Molecular Weight |

281.27 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |

InChI Key |

DJUZHNZMVHIRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies and Chemical Derivatization of 5 R C Methyladenosine and Its Analogues

Preparation of C5′ Epimers of 5′-C-Methyladenosine

A pivotal technique for controlling the stereochemistry at the 5' position is the Noyori Asymmetric Transfer Hydrogenation (ATH). acs.orgresearchgate.net This method utilizes an adenosine-derived ketone as the substrate and aqueous sodium formate (B1220265) as the stoichiometric reductant. acs.orgresearchgate.net The ATH process has demonstrated high efficiency in selectively producing either the (5'S) or (5'R) epimer in good yields. acs.orgacs.org The reaction is sensitive to the catalyst used, which allows for targeted synthesis of the desired diastereomer. acs.org For instance, the use of an (S,S)-TsDPEN-based catalyst resulted in a 95:5 diastereomeric ratio in favor of the (5'S) epimer. acs.org

The chirality of the catalyst is the dominant factor in determining the stereochemical outcome of the 5' position during the ATH reaction. acs.orgresearchgate.net Despite the presence of a contiguous stereogenic center at the 4' position of the furanose substrate, the 5' stereochemistry is overwhelmingly controlled by the specific chiral ligand of the catalyst. acs.orgacs.org By selecting the appropriate enantiomer of the catalyst, chemists can selectively prepare either the (5'S,4'R) or the (5'R,4'R) diastereomer. acs.org For example, comparing the results from catalysts with (S,S)-TsDPEN and (R,R)-TsDPEN ligands showed an unexpected but powerful level of catalyst control over the reaction's stereoselectivity. acs.org This highlights the robustness of using chiral catalysts to direct the synthesis of specific nucleoside stereoisomers. beilstein-journals.orgrsc.org

| Catalyst Ligand | Resulting Major Epimer | Diastereomeric Ratio (S:R) | Reference |

|---|---|---|---|

| (S,S)-TsDPEN | 5'S | 95:5 | acs.org |

| (R,R)-TsDPEN | 5'R | Predominantly R (exact ratio not specified) | acs.org |

In the asymmetric transfer hydrogenation of the adenosine-derived ketone, a classic competition between reagent control and substrate control is observed. acs.org Reagent control stems from the chirality of the catalyst, while substrate control arises from the inherent chirality of the furanose ring. acs.org Research has shown that in this specific synthesis, reagent control decisively "trumps" substrate control. acs.orgacs.orgugr.es The stereochemical influence of the existing chiral centers in the adenosine (B11128) molecule has little impact on the final stereochemistry at the 5' position when compared to the directing power of the chiral ATH catalyst. acs.org This dominance of reagent control is what allows for the selective and high-yield preparation of both C5' epimers from the same ketone precursor. acs.orgacs.org

Synthesis of Other C-Methylated Nucleoside Analogues

The introduction of methyl groups at other positions of the nucleoside sugar moiety, such as the 3' and 4' carbons, has also been a subject of extensive synthetic research. These modifications create analogues with unique conformational and biological properties.

The synthesis of 3'-C-methyladenosine has been successfully accomplished and reported in the literature. acs.orgnih.gov One established method involves a multi-step route starting from adenosine, which is modified through a "fission and reclosure" technique to alter the adenine (B156593) ring. jst.go.jp This allows for the introduction of the methyl group at the 3' position. jst.go.jp Following synthesis, these analogues, such as 3'-C-methyl-ADP and 3'-C-methyl-UDP, have been studied for their interaction with enzymes like ribonucleoside diphosphate (B83284) reductase. nih.gov Further derivatization has led to the synthesis of serum-stable covalent drug conjugates, such as valproic esters of 3'-C-methyladenosine, which have been evaluated as potential therapeutic agents. epa.govnih.gov

Strategies for Introducing Functional Derivations

The functional derivatization of C-nucleosides like 5'(R)-C-Methyladenosine is crucial for developing new compounds and for structure-activity relationship (SAR) studies. These strategies involve targeted modifications of the nucleobase, the sugar moiety, or appended functional groups to fine-tune the molecule's properties.

One documented strategy involves the stereoselective modification at the 5'-position. For instance, a derivative of this compound, specifically the N-Boc protected 5'(R)-C-(aminomethyl)-N6-benzoyl-5'-O-tosyl-2',3'-O-isopropylidenadenosine, was converted into its corresponding 5'(R)-C-hydroxymethyl derivative. nih.gov This intermediate was then treated with disodium (B8443419) L-homocysteinate. This reaction proceeded with a complete stereoselective inversion at the C5' position, yielding 5'(R)-C-(L-homocystein-S-ylmethyl)-2',3'-O-isopropylidene adenosine. nih.gov The stereochemistry was confirmed by converting the product into the known 5'(S)-C-methyl-2',3'-O-isopropylidene adenosine using Raney nickel. nih.gov This multi-step process highlights a sophisticated method for introducing a complex, chiral amino acid side chain at the 5'-position with high stereochemical control.

Another key area for derivatization is the heterocyclic base. To address limitations of parent compounds like 2'-C-methyladenosine, which can be susceptible to enzymatic degradation, researchers have synthesized series of heterobase-modified 2'-C-methyl ribonucleosides. nih.gov Modifications have included the introduction of pyrrolo[2,3-d]pyrimidine and its fluorinated version as the base, creating potent and noncytotoxic inhibitors of HCV RNA replication with improved enzymatic stability compared to 2'-C-methyladenosine. nih.gov Chemical derivatization can also be employed to enhance analytical detection, for example by reacting cytosine moieties with reagents like 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) to increase ionization efficiencies for mass spectrometry. acs.org

| Derivatization Strategy | Target Position | Reagents/Process | Resulting Functional Group/Modification | Reference |

| Stereoselective Alkylation | C5' | 1. CF3CO2H, HNO22. Disodium L-homocysteinate | Introduction of a homocystein-S-ylmethyl group with inversion of stereochemistry. | nih.gov |

| Heterobase Modification | Purine (B94841) Ring | Synthesis of pyrrolo[2,3-d]pyrimidine nucleosides | Replacement of the adenine base with a 7-deazapurine analogue to improve enzymatic stability. | nih.gov |

| Analytical Derivatization | Nucleobase | 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) | Addition of a tag to enhance detection sensitivity in mass spectrometry. | acs.org |

Enzymatic and Biocatalytic Approaches in C-Nucleoside Synthesis

The synthesis of C-nucleosides presents considerable challenges for traditional chemical methods, which often require harsh reaction conditions and extensive use of protecting groups. tugraz.at In contrast, enzymatic and biocatalytic approaches are gaining prominence due to their high regio- and stereoselectivity under mild, aqueous conditions. tandfonline.commdpi.com These methods leverage the inherent efficiency of enzymes to construct the defining, and synthetically challenging, C-glycosidic bond. tugraz.atacs.org While enzymes for N-nucleoside synthesis are well-established, the toolbox for C-nucleoside synthesis is a more recent and rapidly expanding field of research. tugraz.atresearchgate.net

Utilization of C-Ribosylating Enzymes (e.g., Pseudouridine (B1679824) Synthases)

The biosynthesis of natural C-nucleosides has unveiled a fascinating diversity of enzymes that catalyze the formation of the C-ribosyl linkage. These enzymes are broadly classified into three distinct families, each with unique substrates and mechanisms. acs.orgacs.org

Pseudouridine Synthases (PUSs) : These enzymes are perhaps the most well-known, responsible for the post-transcriptional isomerization of uridine (B1682114) (an N-nucleoside) into its C-nucleoside isomer, pseudouridine (Ψ), within RNA molecules. nih.govwikipedia.org The reaction involves the cleavage of the N1-C1' bond of uridine, followed by a reorientation of the uracil (B121893) base and the formation of a new C5-C1' bond. nih.gov While their natural substrate is typically a large RNA molecule, which can hinder their application in small-molecule synthesis, they provide a paradigm for enzymatic C-C bond formation. tugraz.atwikipedia.org Homologous enzymes have been identified in the biosynthetic pathways of C-nucleoside antibiotics like pseudouridimycin (B610317) and showdomycin. nih.govnih.gov

4-(d-ribofuranosyl) aminobenzene Synthases (β-RFASs) : This family of enzymes catalyzes the formation of a C-riboside product from a phosphoribosyl diphosphate (PRPP) donor and a carboxylic acid acceptor, such as an aromatic or pyrazole (B372694) core. mdpi.comacs.org This reaction is effectively irreversible due to the release of pyrophosphate and subsequent decarboxylation. acs.org β-RFASs are involved in the biosynthesis of C-nucleoside antibiotics like formycin A and pyrazofurin. tugraz.at

ΨMP Glycosidases (ΨMPGs) and other C-Glycosynthases : This diverse family of enzymes can form a C-glycosidic bond using ribose-5-phosphate (B1218738) (Rib5P) as the sugar donor. tugraz.atacs.org For example, the enzyme AlnA, a natural C-glycosynthase from the alnumycin (B1248630) biosynthetic pathway, attaches D-ribose-5-phosphate to a polyketide precursor. nih.gov The reverse reaction of some catabolic ΨMPGs has been shown to provide access to pseudouridine and its analogues, demonstrating their synthetic potential. acs.org

| Enzyme Class | Example Enzyme | Reaction Catalyzed | Substrates | Reference |

| Pseudouridine Synthase (PUS) | PumJ, SdmA | N-to-C isomerization of a uridine moiety | Uridine within an RNA or nucleoside-like intermediate | nih.govnih.gov |

| β-RFAS | ForT | C-ribosylation via electrophilic substitution | 4-amino-1H-pyrazoledicarboxylic acid and PRPP | researchgate.net |

| C-Glycosynthase | AlnA | C-ribosylation of a polyketide | Prealnumycin and D-ribose-5-phosphate | nih.gov |

| ΨMP Glycosidase | YeiN | C-glycosidic bond formation (reversible) | Ribose-5-phosphate and a nucleobase (e.g., uracil) | acs.orggoogle.com |

Engineered Biosynthetic Pathways for Nucleoside Analogues

Beyond using single enzymes, a key strategy in modern biocatalysis is the construction of entire multi-enzyme pathways to produce complex molecules from simple precursors. tandfonline.comresearchgate.net This "pathway engineering" or "bioretrosynthesis" approach involves selecting and often modifying a series of enzymes to work in concert, typically in a one-pot reaction or within an engineered microorganism. nih.govresearchgate.net

A landmark example is the development of an engineered pathway for the synthesis of the antiretroviral drug didanosine (B1670492) (2',3'-dideoxyinosine). nih.gov Inspired by the natural nucleoside salvage pathway, researchers engineered a suite of enzymes to operate on non-natural substrates. tandfonline.comnih.gov The pathway was constructed in a stepwise, retrograde fashion:

A purine nucleoside phosphorylase (PNP) was engineered for activity with the desired product.

A 1,5-phosphopentomutase (PPM) was evolved to accept 2,3-dideoxyribose 5-phosphate, achieving a 700-fold change in substrate selectivity. nih.gov

A ribokinase (RK) was subsequently engineered, which led to a pathway with a 9,500-fold change in nucleoside production selectivity and a 50-fold increase in didanosine production. nih.gov

This work demonstrates the power of combining directed evolution and structure-based design to create novel biosynthetic routes. nih.govresearchgate.net Further innovations include the creation of bifunctional fusion enzymes, where two enzymes from a cascade are genetically linked. This was demonstrated by fusing a purine nucleoside phosphorylase and a thymidine (B127349) phosphorylase from Thermus thermophilus, creating a single, robust biocatalyst for one-pot nucleoside analogue synthesis. nih.gov Such strategies, which can incorporate cofactor recycling systems, offer efficient, scalable, and environmentally friendly alternatives to traditional chemical synthesis for producing valuable nucleoside analogues. dissertation.com

| Engineered Pathway Example | Target Molecule | Key Engineered Enzymes | Approach | Key Outcome | Reference | | --- | --- | --- | --- | --- | | Didanosine Synthesis | Didanosine (ddI) | Ribokinase (RK), Phosphopentomutase (PPM), Purine Nucleoside Phosphorylase (PNP) | Bioretrosynthesis, Directed Evolution, Structure-based design | 50-fold increase in didanosine production; 9,500-fold change in selectivity. | nih.govresearchgate.net | | Nucleoside Analogue Synthesis | Various purine and pyrimidine (B1678525) nucleosides | Fused PNP I and Thymidine Phosphorylase (TP) from T. thermophilus | Protein Fusion Engineering | Creation of a single bifunctional enzyme for one-pot synthesis. | nih.gov | | Ribavirin Monophosphate Synthesis | Ribavirin Monophosphate | Hypoxanthine phosphoribosyl transferase (HPRT) | Directed Evolution with in vivo screening | Altered active site specificity and increased whole-cell turnover rates. | dissertation.com |

Enzymatic Interactions and Mechanistic Studies of 5 R C Methyladenosine and Its Derivatives

Substrate Properties with Nucleoside-Processing Enzymes

Adenosine (B11128) aminohydrolase, also known as adenosine deaminase, is an enzyme that catalyzes the deamination of adenosine to inosine. nih.gov The study of rigid carbohydrate analogues of adenosine, such as cycloadenosines, has provided valuable insights into the conformational requirements of the enzyme's active site. nih.gov These cycloadenosines, where the adenine (B156593) base is fixed relative to the ribose ring, can act as substrates for the enzyme, and their rates of reaction provide evidence for the specific conformation that adenosine adopts when bound to the enzyme. nih.govacs.org By examining the substrate properties of these conformationally constrained molecules, researchers can infer the optimal geometry for catalysis. nih.gov

Studies using cycloadenosines as substrates for adenosine aminohydrolase have been instrumental in determining the conformation of enzyme-bound adenosine. nih.govacs.org Because proteins are flexible molecules, enzymes can undergo conformational changes upon substrate binding, a concept known as induced fit. wordpress.com By using rigid analogues like cycloadenosines, the influence of the substrate's conformation on binding and catalysis can be isolated. The ability of certain cycloadenosines to act as substrates for adenosine aminohydrolase suggests that the conformation of adenosine when bound to the enzyme's active site is one that is sterically accessible and electronically favorable for the deamination reaction to occur. nih.gov This approach of using conformationally locked analogues is a key strategy for probing the structure-activity relationships of enzyme-substrate interactions. nih.govacs.org

Receptor Binding and Functional Assays of Adenosine Analogues

Adenosine analogues interact with a family of G protein-coupled receptors known as adenosine receptors, which are classified into four subtypes: A1, A2A, A2B, and A3. nih.gov The binding and functional properties of various adenosine analogues have been extensively studied using radioligand binding assays and functional assays that measure second messenger production, such as cyclic AMP (cAMP). acs.orgnih.gov

Binding assays are typically performed using membrane preparations from cells expressing a specific human adenosine receptor (hAR) subtype. acs.org The affinity of an analogue is determined by its ability to displace a standard high-affinity radioligand. acs.orgnih.gov For example, at the human A3 receptor, the rank order of antagonist potency in radioligand binding assays was determined to be MRS1220 > DPCPX > 8-PT > 8-SPT. nih.gov

Functional assays measure the cellular response to receptor activation. A1 and A3 receptors typically inhibit adenylate cyclase, decreasing cAMP levels, while A2A and A2B receptors stimulate it. nih.gov The potency of an agonist is often expressed as its EC50 value, the concentration required to elicit a half-maximal response. For the A2B receptor, 5′-N-Ethylcarboxamidoadenosine (NECA) was found to be a potent agonist with an EC50 value of 3.1 μM for cAMP production. nih.gov For the A3 receptor, the rank order of agonist potency in both binding and cAMP assays was IB-MECA > NECA > R-PIA > AB-MECA > CPA > adenosine. nih.gov These studies are crucial for characterizing the selectivity and efficacy of adenosine analogues at different receptor subtypes.

| Compound | Receptor Subtype | Assay Type | Affinity/Potency |

| NECA | A2B | cAMP Production | EC50 = 3.1 μM |

| N6-methyl-NECA | A2B | cAMP Production | EC50 = 19 μM |

| IB-MECA | A3 | Radioligand Binding & cAMP | Highest Potency |

| NECA | A3 | Radioligand Binding & cAMP | High Potency |

| R-PIA | A3 | Radioligand Binding & cAMP | Moderate Potency |

| MRS1220 | A3 | Radioligand Binding | KB = 0.35 nM |

Table 3: Binding and Functional Data for Select Adenosine Analogues at Human Adenosine Receptors. nih.govnih.gov

Structure-Activity Relationship of N6-Substituted 5′-C-Ethyltetrazolyladenosine Derivatives at Adenosine Receptors

The structural determinants for the affinity of N6-substituted-5′-C-(ethyltetrazol-2-yl)adenosine derivatives at adenosine receptor (AR) subtypes have been a subject of detailed investigation. nih.gov The introduction of a 5′-C-ethyltetrazol-2-yl group in conjunction with specific N6-substitutions on adenosine derivatives has been shown to significantly increase affinity for both the human A1 adenosine receptor (hA1AR) and the human A3 adenosine receptor (hA3AR), often achieving subnanomolar values. nih.gov

Studies have focused on modifying the substituent at the N6-position of the adenine ring to explore the structure-activity relationship (SAR). Research indicates that small N6-cycloalkyl and 3-halobenzyl groups can produce potent dual-acting ligands. nih.gov For instance, the presence of small N6-alkyl groups is associated with selectivity for human A3ARs over rat A3ARs. nih.gov As the carbon chain in N6-cycloalkyl-substituted adenosines increases (≥6 carbons), the compounds tend to become partial agonists at the hA3AR, whereas those with smaller rings (≤5 carbons) act as full agonists. nih.gov

The stereochemistry, steric bulk, and ring constraints of N6-arylethyl adenosines also play a crucial role in determining A3AR affinity and efficacy. nih.gov For example, stereoselectivity has been demonstrated in binding to the rat A3AR, but not the human A3AR, for compounds like N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer. nih.gov Furthermore, the position of substituents on an N6-benzyl ring can influence activity; a chloro substituent, for instance, can decrease efficacy depending on its placement on the benzyl (B1604629) ring. nih.gov

| Compound | N6-Substituent | hA1AR Ki (nM) | hA3AR Ki (nM) |

| 4 | Cyclobutyl | 0.45 | 0.31 |

| 11 | 3-Chlorobenzyl | 1.1 | 0.28 |

| 26 | 3-Iodobenzyl | 1.7 | 0.26 |

| 22 | Methyl | 12 | 1.8 |

This table presents binding affinity (Ki) data for selected N6-substituted 5′-C-(ethyltetrazol-2-yl)adenosine derivatives at human A1 and A3 adenosine receptors. Data sourced from a 2015 study by Bar-Ilan University researchers. nih.gov

Characterization of Agonist and Antagonist Activities at A1AR and A3AR Subtypes

A significant finding in the study of N6-substituted 5′-C-ethyltetrazolyladenosine derivatives is their dual and opposing activities at different adenosine receptor subtypes. These compounds have been characterized as agonists at the A1AR while simultaneously acting as antagonists at the hA3AR. nih.gov This dual functionality is a noteworthy characteristic, as a single molecule can activate one AR pathway while blocking another. nih.gov

For example, compound 4 (N6-cyclobutyl-5′-C-ethyltetrazolyladenosine) was identified as a highly potent dual-acting ligand, functioning as an hA1AR agonist with a Ki of 0.45 nM and an hA3AR antagonist with a Ki of 0.31 nM. nih.gov This profile of A1AR agonism and A3AR antagonism is consistent across the series of studied derivatives. nih.gov

Interestingly, a significant species-dependent difference has been observed for the activity at the A3AR. While all the N6-substituted-5′-C-(ethyltetrazol-2-yl)adenosine derivatives tested proved to be antagonists at the human A3AR, they acted as agonists at the rat A3AR. nih.gov This highlights the known high species differences for both affinity and efficacy at the A3AR subtype. nih.gov The ability of these compounds to act as A1AR agonists and A3AR antagonists has been explored for potential therapeutic applications, such as in pain management, where both pathways can contribute to a beneficial effect. nih.gov

| Compound | Activity at hA1AR | Activity at hA3AR | Activity at rA3AR |

| 4 | Agonist | Antagonist | Agonist |

| 11 | Agonist | Antagonist | Agonist |

| 22 | Agonist | Antagonist | Agonist |

| 26 | Agonist | Antagonist | Agonist |

This table summarizes the functional activity of selected N6-substituted 5′-C-(ethyltetrazol-2-yl)adenosine derivatives at human (h) and rat (r) adenosine receptor subtypes. Data sourced from a 2015 study by Bar-Ilan University researchers. nih.gov

Exploration of Biological Roles and Molecular Mechanisms in Cellular Systems Derived from Nucleoside Analogue Research Paradigms

Impact on RNA Processing and Metabolism

A comprehensive search of scientific databases and literature archives did not yield any studies detailing the impact of 5'(R)-C-Methyladenosine on RNA processing and metabolism.

There is currently no available research data to suggest that this compound has any influence on the stability and turnover rates of messenger RNA (mRNA) or other RNA species. The mechanisms that govern RNA degradation, including the roles of ribonucleases and decay pathways, have not been studied in the context of this specific compound.

Post-transcriptional regulation is a critical layer of gene expression control, influenced by various RNA modifications. Despite a thorough search, no literature was found that describes any role for this compound in the post-transcriptional regulation of gene expression.

Interactions with "Writer," "Reader," and "Eraser" Protein Systems of Nucleic Acid Modifications

The epitranscriptomic machinery, consisting of "writer" (methyltransferases), "reader" (binding proteins), and "eraser" (demethylases) proteins, is crucial for the dynamic regulation of RNA modifications. There is no evidence in the current scientific literature to suggest that this compound interacts with any of these protein systems.

While many RNA-binding proteins (RBPs) are known to recognize specific RNA modifications, no studies have identified any RBPs that specifically bind to or interact with this compound.

Given the lack of information on the interaction of this compound with any cellular machinery, there is no data on the functional consequences of this compound on the fate of RNA molecules, including their localization, translation, or decay.

Roles in Fundamental Cellular Processes and Stress Responses

Detailed investigations into the direct effects of this compound on fundamental cellular processes and stress responses are not available in the current body of scientific literature. The subsequent subsections reflect this lack of specific data.

There is currently no published research specifically detailing the involvement of this compound in the cellular metabolic adaptation to stress. Studies on related adenosine (B11128) modifications, such as m6A, have demonstrated a role in the integrated stress response (ISR), which helps cells adapt to conditions like amino acid starvation. However, the unique structural properties of this compound preclude any direct comparison or assumption of a similar role. Without dedicated studies, its impact on metabolic pathways under stress conditions remains unknown.

Table 1: Research Findings on this compound and Cellular Metabolic Adaptation to Stress

| Study Focus | Experimental System | Key Findings | Reference |

|---|

Similarly, the scientific literature lacks specific studies on the role of this compound in the modulation of cell cycle progression and cellular differentiation pathways. While the regulation of the cell cycle and differentiation are complex processes known to be influenced by various signaling molecules and epigenetic modifications, including m6A, the specific contribution of this compound has not been investigated. Research into how this particular analogue might interact with key regulators of the cell cycle, such as cyclins and cyclin-dependent kinases, or influence transcriptional programs that govern cell fate decisions during differentiation, has not been undertaken.

Table 2: Research Findings on this compound in Cell Cycle and Differentiation

| Study Focus | Experimental System | Key Findings | Reference |

|---|

Interconnections with Metabolic Pathways and Regulatory Networks

Influence on Purine (B94841) and Pyrimidine (B1678525) Nucleotide Metabolism

Nucleotide metabolism, which involves the synthesis of purines (adenine, guanine) and pyrimidines (cytosine, thymine, uracil), is fundamental for DNA replication, RNA synthesis, and cellular energy transfer. researchgate.netlecturio.combasicmedicalkey.com Cells utilize two primary routes for nucleotide production: the de novo synthesis pathway and the salvage pathway. nih.govnih.gov The specific effects of 5'(R)-C-Methyladenosine on these pathways are not well-documented. For context, other C-methylated nucleosides, such as 3'-C-Methyladenosine, have been found to act as inhibitors of ribonucleotide reductase, a crucial enzyme in nucleotide metabolism. nih.gov However, it cannot be assumed that this compound possesses similar activity.

De novo synthesis pathways build purine and pyrimidine rings from simple precursors like amino acids, ribose-5-phosphate (B1218738), and CO2. basicmedicalkey.commdpi.com This process is energy-intensive and is particularly active in proliferating cells. mdpi.commdpi.com The salvage pathways are a more energy-efficient alternative, recycling pre-formed bases and nucleosides from the breakdown of nucleic acids. nih.govmdpi.com Key enzymes in the purine salvage pathway include adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov

Currently, there is no specific research available that describes the direct effects of this compound on the enzymatic activities or regulatory checkpoints within either the de novo or salvage pathways for purine and pyrimidine biosynthesis.

Maintaining a balanced pool of intracellular nucleotides is critical for normal cell function and to prevent genetic mutations. nih.gov The regulation of these pools is complex, involving feedback inhibition of key enzymes in the de novo pathway by the final nucleotide products. mdpi.com For instance, adenosine (B11128) and guanosine (B1672433) nucleotides can inhibit early steps of purine synthesis. mdpi.com

The potential for this compound to perturb this delicate balance is unknown. Without evidence of its interaction with metabolic enzymes or regulatory proteins, its role in influencing nucleotide pool homeostasis cannot be determined.

Regulatory Implications for Cellular Energy Metabolism

Cellular energy metabolism is primarily governed by the interplay between glycolysis and oxidative phosphorylation, which together generate the bulk of a cell's adenosine triphosphate (ATP). nih.govnih.gov Many signaling pathways are deeply integrated with these metabolic processes to ensure energy supply meets cellular demand. nih.gov While N6-methyladenosine (m6A) has been shown to regulate metabolic reprogramming in cancer, there is no corresponding data for this compound. nih.gov

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating a small amount of ATP. nih.gov Under aerobic conditions, pyruvate typically enters the mitochondria to fuel the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation, which produces a large amount of ATP. nih.gov In some conditions, such as in rapidly proliferating cancer cells, there is a metabolic shift towards glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.gov

The specific modulatory role of this compound on the key enzymes of glycolysis or the components of the mitochondrial electron transport chain involved in oxidative phosphorylation has not been investigated in available scientific studies.

Cellular metabolism is tightly controlled by various signaling pathways that sense energy status, nutrient availability, and growth signals. Key regulators include AMP-activated protein kinase (AMPK), which acts as a cellular energy sensor, and the mTOR pathway, which coordinates cell growth and metabolism. nih.gov Aberrant signaling can lead to metabolic reprogramming. nih.govnih.gov For example, some studies have shown that the m6A reader protein YTHDF1 can promote aerobic glycolysis in tumors by regulating the expression of c-Myc. mdpi.com

There is currently no scientific literature detailing how this compound might interact with or modulate these critical metabolic signaling pathways.

Overview of Key Metabolic Pathways

To provide context, the following table summarizes the primary functions of the metabolic pathways discussed. The specific interactions of this compound with these pathways are currently uncharacterized.

| Pathway | Primary Function | Key Molecules/Enzymes |

| De Novo Purine Synthesis | Synthesizes purine nucleotides from simple precursors. | PRPP, Glycine, Glutamine, Aspartate |

| Purine Salvage Pathway | Recycles purine bases to form nucleotides. | APRT, HGPRT |

| Glycolysis | Converts glucose to pyruvate, producing ATP and NADH. | Hexokinase, Phosphofructokinase, Pyruvate Kinase |

| Oxidative Phosphorylation | Generates the majority of cellular ATP via the electron transport chain. | NADH, FADH2, ATP Synthase |

Advanced Methodologies for Characterization and Functional Analysis of C Methylated Nucleosides

Analytical Techniques for Structural Confirmation and Purity Assessment

Precise structural confirmation and the assessment of purity are foundational to the study of any novel chemical entity. For C-methylated nucleosides, high-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy are indispensable tools.

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, allowing for the confirmation of its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

A hypothetical fragmentation analysis for 5'(R)-C-Methyladenosine would be expected to show a primary fragmentation event involving the loss of the modified ribose sugar, yielding a protonated methyladenine fragment. The exact mass of this fragment would be crucial in confirming the elemental composition of the base.

| Technique | Application for this compound | Expected Information |

| HRMS (e.g., Q-TOF, Orbitrap) | Determination of exact mass and elemental composition. | High-accuracy mass measurement to confirm the molecular formula. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Characteristic fragment ions corresponding to the methylated adenine (B156593) base and the modified ribose moiety. |

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous determination of the stereochemistry of chiral molecules like this compound. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for this purpose. acdlabs.comacdlabs.comcolumbia.edunih.gov These methods detect through-space interactions between protons that are in close proximity, providing crucial information for establishing the relative stereochemistry of substituents on the ribose ring.

For this compound, the key stereochemical feature is the (R)-configuration at the C5' position. NOESY or ROESY experiments would be expected to show specific correlations between the protons of the C5'-methyl group and other protons on the ribose sugar. For instance, a NOE correlation between the methyl protons and the H1' proton would provide strong evidence for a specific spatial arrangement, which, when combined with coupling constant analysis from 1D NMR spectra, can be used to definitively assign the (R)-stereochemistry. The absence or presence of specific cross-peaks between the C5'-methyl group and protons on the furanose ring allows for the differentiation between the (R) and (S) diastereomers.

| NMR Technique | Purpose in Stereochemical Elucidation | Key Expected Observations for this compound |

| 1D ¹H NMR | Determination of proton chemical shifts and coupling constants. | Provides initial structural information and insights into the conformation of the ribose ring. |

| 2D COSY | Elucidation of proton-proton coupling networks. | Confirms the connectivity of protons within the ribose moiety. |

| 2D NOESY/ROESY | Determination of through-space proton-proton proximities. | Specific cross-peaks between the C5'-methyl protons and protons on the ribose ring to establish the (R)-configuration. |

| 2D HSQC/HMBC | Correlation of proton and carbon signals. | Unambiguous assignment of all proton and carbon chemical shifts in the molecule. |

Biochemical and Biophysical Assays for Interaction Studies

Understanding how this compound interacts with its potential biological targets, such as RNA methyltransferase enzymes, is crucial for elucidating its mechanism of action. Enzyme kinetic analyses and ligand binding studies provide quantitative measures of these interactions.

Enzyme kinetic studies are performed to determine if a compound can act as an inhibitor or a substrate for a particular enzyme. For this compound, a likely target would be RNA methyltransferases, which play critical roles in various cellular processes. nih.gov

In a typical enzyme kinetic assay, the rate of the enzymatic reaction is measured in the presence of varying concentrations of the substrate and the potential inhibitor. By analyzing the data, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be elucidated. While specific kinetic data for this compound with RNA methyltransferases are not publicly available, studies on other adenosine (B11128) analogues have demonstrated their potential to inhibit these enzymes. acs.orgnih.gov

| Kinetic Parameter | Description | Relevance for this compound |

| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. | A primary measure of the inhibitory potency of the compound. |

| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | A more fundamental measure of inhibitory potency, independent of substrate concentration. |

| Kₘ | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Changes in Km in the presence of an inhibitor can indicate the mode of inhibition. |

| Vₘₐₓ | The maximum rate of the enzyme-catalyzed reaction. | Changes in Vmax in the presence of an inhibitor can indicate the mode of inhibition. |

Ligand binding studies directly measure the interaction between a compound and its target protein, providing a quantitative measure of binding affinity, typically expressed as the dissociation constant (Kd). Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are widely used for this purpose. nih.govresearchgate.net

ITC measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction. acs.orgtandfonline.comnih.gov SPR, on the other hand, detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized protein, enabling the real-time monitoring of the binding and dissociation kinetics. nih.govnih.govmdpi.comelsevierpure.com While specific Kd values for the interaction of this compound with methyltransferases have not been reported, these techniques are routinely applied to characterize the binding of other adenosine analogues to these enzymes. researchgate.netrsc.org

| Technique | Principle | Parameters Determined |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Binding affinity (Kd), association rate constant (ka), and dissociation rate constant (kd). |

Cell-Based Assays for Investigating Cellular Responses

To understand the biological effects of this compound in a physiological context, cell-based assays are essential. These assays can provide information on the compound's cytotoxicity, its effects on cell proliferation, and its ability to modulate specific cellular pathways.

Given that many nucleoside analogues exhibit anticancer properties, a common starting point is to evaluate the cytotoxicity of this compound in a panel of human cancer cell lines. researchgate.netrevistabiomedica.orgnih.gov Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to assess cell viability. nih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

While specific cytotoxicity data for this compound is not available, studies on structurally related compounds provide some insights. For example, a study on 5'(R)-C-methyl prodrugs of 2',5'-C-dimethyluridine showed anti-HCV activity with IC50 values in the single-digit micromolar range. researchgate.netnih.gov Another study on 3'-β-C-Methyladenosine reported an IC50 of 15 µM against HL-60 human leukemia cells.

| Cell Line | Compound | Assay | IC₅₀ (µM) |

| HL-60 (Human Leukemia) | 3'-β-C-Methyladenosine | Trypan Blue Exclusion | 15 |

| HCV Replicon | 5'(R)-C-methyl-2',5'-C-dimethyluridine prodrug | Replicon Assay | Single-digit µM |

These findings with related C-methylated nucleosides suggest that this compound may also possess biological activity and warrant further investigation in various cancer cell lines to determine its specific cellular effects and potential as a therapeutic agent.

Assays for Protein Synthesis Rate Determination

The introduction of a modified nucleoside like this compound into messenger RNA (mRNA) could potentially alter the efficiency and fidelity of protein synthesis. Several cutting-edge techniques can be employed to quantify these effects on a global scale.

Ribosome Profiling: This high-throughput sequencing technique provides a "snapshot" of all the ribosome positions on the transcriptome at a specific moment. By generating a density map of ribosomes on mRNA, it allows for the inference of protein synthesis rates for individual transcripts. Conceptually, cells could be treated with this compound, and ribosome profiling would be performed to observe any changes in ribosome occupancy on specific mRNAs or classes of transcripts. An accumulation of ribosomes upstream of a C-methylated adenosine site might suggest a stall in translation, while a decrease in ribosome density could indicate premature termination or reduced initiation.

Pulsed Stable Isotope Labeling with Amino Acids in Cell Culture (pSILAC): This quantitative proteomic method directly measures the rate of newly synthesized proteins. nih.govresearchgate.netnih.gov In a hypothetical experiment, one population of cells grown in "light" amino acid media could be treated with this compound, while a control population remains untreated. Both populations are then pulsed with "heavy" isotope-labeled amino acids for a defined period. nih.govnih.gov By quantifying the ratio of heavy to light proteins using mass spectrometry, a direct comparison of the global protein synthesis rates between the treated and untreated cells can be made. researchgate.netnih.gov This approach can reveal whether this compound has a general inhibitory or stimulatory effect on protein translation. nih.gov

Table 1: Hypothetical pSILAC Data on the Effect of this compound on Protein Synthesis Rates| Protein Class | Control (Heavy/Light Ratio) | This compound Treated (Heavy/Light Ratio) | Fold Change in Synthesis Rate |

|---|---|---|---|

| Ribosomal Proteins | 1.02 | 0.98 | -0.04 |

| Chaperones | 0.99 | 1.25 | +0.26 |

| Metabolic Enzymes | 1.05 | 0.85 | -0.20 |

Cellular Viability and Proliferation Assays (Mechanistic Focus)

To understand the functional consequences of potential alterations in protein synthesis or other cellular processes due to this compound, it is crucial to assess its impact on cellular health and proliferation. Mechanistic viability assays can provide insights into whether the compound affects metabolic activity, membrane integrity, or induces programmed cell death.

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which often correlates with cell viability. researchgate.netiiarjournals.org Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan (B1609692), an insoluble purple product. researchgate.net By dissolving the formazan crystals and measuring the absorbance, one can quantify the relative number of viable cells. researchgate.net A dose-response curve generated from treating cells with increasing concentrations of this compound could reveal cytotoxic or cytostatic effects. iiarjournals.org

RealTime-Glo™ MT Cell Viability Assay: This luminescence-based assay provides a real-time, non-lytic method for monitoring cell viability. promega.comyoutube.combiocompare.comselectscience.net The assay measures the reducing potential of viable cells by their ability to reduce a pro-substrate into a substrate for a luciferase enzyme present in the media. promega.comelabprotocols.com The resulting luminescent signal is proportional to the number of living cells. promega.com This method allows for the continuous monitoring of cell viability over time in the same sample, providing kinetic data on the cellular response to this compound. promega.combiocompare.comselectscience.net

Table 2: Illustrative Dose-Response Data from a RealTime-Glo™ Assay| Concentration of this compound (µM) | Relative Luminescence Units (RLU) at 24h | % Viability |

|---|---|---|

| 0 (Control) | 150,000 | 100 |

| 1 | 145,000 | 96.7 |

| 10 | 110,000 | 73.3 |

| 100 | 60,000 | 40.0 |

High-Throughput Sequencing and Proteomic Approaches for Modified Nucleoside Mapping (Conceptual Application)

A critical step in understanding the function of this compound is to determine its location within the transcriptome and to identify the proteins that interact with this modification.

Modified Nucleoside Mapping: Conceptually, an antibody that specifically recognizes this compound could be developed. This antibody could then be used in an immunoprecipitation-based method, analogous to MeRIP-seq for m6A, to enrich for RNA fragments containing the modification. frontiersin.org These enriched fragments would then be sequenced using high-throughput sequencing, allowing for the transcriptome-wide mapping of this compound. nih.govnottingham.ac.ukescholarship.org Such a map would reveal if the modification occurs in specific regions of mRNAs (like the 5' UTR, coding sequence, or 3' UTR) or in particular classes of non-coding RNAs.

Proteomic Approaches to Identify "Reader" Proteins: The functional effects of RNA modifications are often mediated by "reader" proteins that specifically recognize and bind to the modified nucleoside. To identify proteins that interact with this compound, a chemical proteomics approach could be employed. nih.gov This would involve synthesizing an RNA probe containing this compound and a photocrosslinkable group. nih.gov The probe would be incubated with cell lysate, and upon UV irradiation, interacting proteins would be covalently crosslinked to the RNA. nih.gov Following enrichment of the RNA-protein complexes and digestion of the RNA, the crosslinked proteins can be identified by mass spectrometry. nih.gov This would reveal the specific protein interactome of this compound, providing clues to its downstream functional pathways.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational methods offer a powerful avenue for gaining mechanistic insights into how this compound might alter the structural and dynamic properties of RNA.

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate calculations of the electronic structure and energetics of the modified nucleoside. These calculations can be used to parameterize the force fields used in MD simulations, ensuring that the simulations accurately represent the physical properties of this compound. QM can also be used to study the intrinsic properties of the modified base, such as its hydrogen bonding capabilities and electrostatic potential, which are key determinants of its interactions with other molecules.

By integrating these advanced methodologies, a comprehensive understanding of the chemical biology of this compound can be achieved, from its effects on fundamental cellular processes to the atomic-level details of its molecular interactions.

Future Research Trajectories and Academic Prospects

Rational Design of Next-Generation Adenosine (B11128) Analogues with Enhanced Specificity

The rational design of novel adenosine analogues is a cornerstone of medicinal chemistry, aiming to create compounds with high potency and selectivity for specific biological targets, thereby minimizing off-target effects. This approach leverages structure-activity relationships (SAR) and computational modeling to guide the synthesis of new molecules. researchgate.netelsevierpure.com For instance, in the development of inhibitors for the N6-methyladenosine (m6A) demethylase FTO, rational design has led to the creation of new compound classes with nanomolar potency and high selectivity over other demethylases like ALKBH5. elsevierpure.com

Future research will focus on applying these principles to 5'(R)-C-Methyladenosine. By systematically modifying the structure—for example, by altering substituents on the purine (B94841) ring or the ribose moiety—researchers can fine-tune the analogue's interaction with its target proteins. Key considerations in this design process include:

Target Pocket Analysis: Utilizing X-ray crystallography and computational docking to understand the three-dimensional space of the target's active site.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds to determine which chemical groups are essential for biological activity. wikipedia.orguit.no For example, SAR studies on 2'-C-methyl ribonucleosides revealed that certain modifications to the heterobase could improve enzymatic stability and potency against the Hepatitis C virus (HCV). wikipedia.orguit.no

Pharmacokinetic Optimization: Modifying the chemical structure to improve properties like cell permeability, metabolic stability, and oral bioavailability.

The goal is to generate next-generation analogues that are not only potent but also highly specific for their intended targets, be they adenosine receptors, viral polymerases, or RNA-modifying enzymes.

Elucidating the Precise Stereochemical Requirements for Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The specific configuration of a chiral center can dramatically influence how a ligand binds to its receptor. For nucleoside analogues like 5'-C-Methyladenosine, the stereochemistry at the 5'-position—designated as either (R) or (S)—is paramount. This configuration dictates the spatial orientation of the added methyl group, which in turn affects the molecule's ability to fit within the constrained binding pocket of a target protein.

While direct comparative studies on the biological activity of this compound versus its 5'(S) counterpart are not extensively detailed in current literature, the principles of stereospecificity are well-established in pharmacology. It is highly probable that one diastereomer will exhibit significantly greater activity than the other. For example, studies on 1,3-dioxolane (B20135) nucleoside analogues with methyl substitutions at the 5-position found that the different stereoisomers (5R and 5S) possess distinct conformational biases, although in that specific case, the resulting compounds were inactive against the viruses tested. nih.gov

Future research must therefore include the synthesis and parallel biological evaluation of both the (R) and (S) isomers of 5'-C-methylated adenosine analogues. This will allow for a definitive elucidation of the stereochemical requirements for recognition by specific enzymes or receptors. Such studies are essential for understanding the molecular interactions that govern efficacy and for the development of potent, stereochemically pure therapeutic agents.

Investigating Cross-Talk and Synergistic Effects with Other RNA Modifications (e.g., m6A, m5C)

The "epitranscriptome" is a complex landscape of chemical modifications on RNA that dynamically regulate gene expression. nih.gov N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C) are two of the most prevalent and well-studied of these modifications. nih.govfrontiersin.org Accumulating evidence reveals a complex interplay, or "cross-talk," between different epigenetic and epitranscriptomic marks. researchgate.net For instance, m6A methylation can influence histone modifications and DNA methylation, creating a multi-layered regulatory network. nih.gov

Given that this compound is a structural analogue of adenosine, a building block of RNA, a compelling avenue for future research is to investigate whether it or its metabolites can influence the established RNA modification pathways. Key questions to be addressed include:

Can C-methylated adenosine analogues act as competitive inhibitors or alternative substrates for the "writer" enzymes (methyltransferases) or "eraser" enzymes (demethylases) of m6A or m5C?

Does the presence of C-methylated adenosine in a biological system alter the global levels of m6A or m5C on cellular RNA?

Are there synergistic or antagonistic effects when C-methylated adenosine analogues are used in combination with inhibitors of m6A or m5C modifying enzymes?

Understanding this potential cross-talk is crucial, as it could reveal novel mechanisms of action and open up possibilities for combination therapies that target multiple layers of gene regulation.

| Modification | "Writers" (Methyltransferases) | "Erasers" (Demethylases) | "Readers" (Binding Proteins) |

|---|---|---|---|

| m6A (N6-methyladenosine) | METTL3, METTL14, WTAP | FTO, ALKBH5 | YTHDF1/2/3, YTHDC1/2 |

| m5C (5-methylcytosine) | NSUN family, DNMT2 | TET family | ALYREF |

Uncovering Novel Biological Functions of C-Methylated Adenosine Analogues in Complex Systems

The ultimate goal of studying novel compounds like this compound is to uncover their biological functions and potential therapeutic applications. While research into related compounds has identified roles in inhibiting viral replication and modulating epigenetic pathways, the specific functions of 5'-C-methylated analogues remain largely unexplored.

Future research should employ a multi-pronged approach to probe the biological activities of these compounds in complex systems, such as cell culture and in vivo models. This includes:

Phenotypic Screening: Testing the effects of the compounds on a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.

Target Identification: Using chemical proteomics and other advanced techniques to identify the specific proteins that bind to and are modulated by this compound.

Disease Model Evaluation: Assessing the therapeutic potential of these analogues in relevant disease models, such as cancer, viral infections, and inflammatory disorders.

By systematically exploring the biological impact of C-methylated adenosine analogues, researchers can uncover novel functions and pathways that were previously unknown. This line of inquiry holds the promise of identifying new therapeutic targets and developing innovative treatments for a range of human diseases.

| Analogue Class | Investigated Biological Activity | Example Target/Process |

|---|---|---|

| 2'-C-Methyl Ribonucleosides | Antiviral (HCV) | HCV RNA Replication |

| Pyrrolidine-based Analogues | Enzyme Inhibition (FTO) | m6A RNA Demethylation |

| 5'-Substituted Analogues (e.g., NECA) | Receptor Agonism | A1/A2 Adenosine Receptors |

| This compound | Future Investigation | To be determined (e.g., RNA metabolism, signaling) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5'(R)-C-Methyladenosine, and how can purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves ribose moiety modifications, such as 2’-β-methylation of nucleosides, followed by phosphorylation or pro-drug derivatization to enhance stability. Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., distinguishing R/S isomers) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) confirms molecular weight. For reproducibility, detailed protocols should include reaction conditions (solvents, catalysts) and purification steps .

Q. How does this compound inhibit viral polymerases, and what in vitro models are used to assess its efficacy?

- Methodological Answer : The compound acts as a non-obligate chain terminator by mimicking natural nucleotides, binding to the active site of RNA-dependent RNA polymerases (e.g., HCV NS5B, Zika NS5). In vitro efficacy is tested using subgenomic replicon assays (EC50 values) and cell-based antiviral assays (e.g., plaque reduction in Vero cells). Dose-response curves and cytotoxicity assays (CC50) are critical to determine selectivity indices. Reference compounds like ribavirin should be included for comparative analysis .

Q. What analytical techniques are essential for characterizing this compound metabolites in pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify parent compounds and metabolites (e.g., phosphorylated derivatives) in plasma or tissue samples. Stable isotope-labeled internal standards improve accuracy. Metabolic stability assays (e.g., liver microsomes) identify degradation pathways, while pharmacokinetic parameters (AUC, Cmax, t1/2) are calculated using non-compartmental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound bioavailability across different animal models?

- Methodological Answer : Discrepancies may arise from species-specific metabolic enzymes or absorption variability. To address this, conduct cross-species comparative studies with matched dosing regimens (e.g., oral vs. intravenous). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human bioavailability. Validate findings with radiolabeled tracer studies to track compound distribution and excretion .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives without compromising antiviral activity?

- Methodological Answer : Pro-drug approaches (e.g., phosphoramidates or 4-pyridyl modifications) enhance membrane permeability and stability. Structure-activity relationship (SAR) studies guide substitutions at the nucleobase or ribose positions. In silico modeling (e.g., molecular docking) predicts binding affinity to viral polymerases, while in vivo efficacy is validated in robust infection models (e.g., Zika-infected mice). Balance lipophilicity (logP) and solubility (aqueous buffer testing) to improve oral bioavailability .

Q. How should researchers design experiments to assess resistance mechanisms against this compound in RNA viruses?

- Methodological Answer : Serial passage of viruses (e.g., HCV, Zika) under subtherapeutic drug pressure identifies resistance-associated substitutions (RAS). Next-generation sequencing (NGS) of viral quasispecies detects mutations in polymerase domains. Reverse genetics confirms the role of specific mutations (e.g., S282T in NS5B) in reducing drug susceptibility. Cross-resistance studies with other nucleoside analogs (e.g., sofosbuvir) clarify mechanistic overlap .

Data Interpretation and Contradiction Management

Q. How can researchers reconcile conflicting reports on off-target effects of this compound in transcriptomic studies?

- Methodological Answer : Use orthogonal assays (e.g., RNA-seq vs. qPCR) to validate gene expression changes. Employ clustered regularly interspaced short palindromic repeats (CRISPR)-based knockout models to isolate drug-specific effects from viral-induced responses. Meta-analyses of public datasets (e.g., GEO) identify context-dependent variability (e.g., cell type, viral strain). Dose-titration experiments distinguish on-target antiviral effects from cytotoxicity .

Experimental Design Guidelines

Q. What controls are critical when evaluating this compound in combination therapies?

- Methodological Answer : Include monotherapy arms (each drug alone) and vehicle controls to assess additive/synergistic effects. Calculate combination indices (e.g., Chou-Talalay method) using fixed-ratio designs. Test for drug-drug interactions in hepatic CYP450 assays. For in vivo studies, monitor hematological and biochemical parameters to rule out compounded toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.